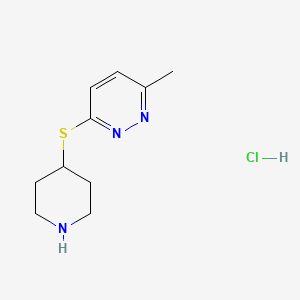![molecular formula C14H12O3 B3217235 2-[2-(4-Hydroxyphenyl)phenyl]acetic acid CAS No. 1176610-22-2](/img/structure/B3217235.png)
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid
Overview
Description
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid is a phenolic compound with the molecular formula C14H12O3. It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to another phenyl ring through an acetic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that 4-hydroxyphenylacetic acid, a related compound, is involved in antioxidative action and induces the expression of nrf2 , a protein that regulates the expression of antioxidant proteins.
Mode of Action
Based on the known actions of 4-hydroxyphenylacetic acid, it can be inferred that it may interact with its targets to induce antioxidative actions .
Biochemical Pathways
It is known that 4-hydroxyphenylacetic acid, a major microbiota-derived metabolite of polyphenols, is involved in the antioxidative action . This suggests that the compound may play a role in the regulation of oxidative stress and related biochemical pathways.
Result of Action
Based on the known actions of 4-hydroxyphenylacetic acid, it can be inferred that it may have antioxidative effects .
Biochemical Analysis
Biochemical Properties
It is known to be a major microbiota-derived metabolite of polyphenols . It is involved in the antioxidative action and induces the expression of Nrf2 , a protein that regulates the expression of antioxidant proteins.
Cellular Effects
It is known to have a broad spectrum of biological properties such as modulation of enzymatic activity, metal chelation, and free radical scavenging . It is also involved in the prevention of several human diseases, mainly atherosclerosis and cancer .
Molecular Mechanism
It is known to induce the expression of Nrf2 , a protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid can be synthesized through several methods. One common approach involves the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine . Another method includes the diazotization and hydrolysis of 4-aminophenylacetic acid. In this process, 4-aminophenylacetic acid is converted into its sodium salt, followed by the addition of sulfuric acid and sodium nitrate solution at low temperatures (0-5°C) .
Industrial Production Methods
In industrial settings, this compound is often produced as an intermediate for the synthesis of various pharmaceuticals and other chemical compounds. The large-scale production typically involves optimized versions of the synthetic routes mentioned above, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenolic hydroxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid can be compared with other similar compounds, such as:
4-Hydroxyphenylacetic acid: Shares a similar structure but lacks the additional phenyl ring.
2-Hydroxyphenylacetic acid: Similar but with the hydroxy group in a different position.
3-Hydroxyphenylacetic acid: Another isomer with the hydroxy group in the meta position.
Uniqueness
The uniqueness of this compound lies in its dual phenyl ring structure, which imparts distinct chemical properties and reactivity compared to its simpler counterparts. This structural complexity allows for a broader range of applications and interactions in various scientific and industrial contexts.
Properties
IUPAC Name |
2-[2-(4-hydroxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGDZVQNBUIZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


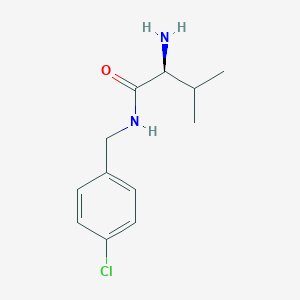
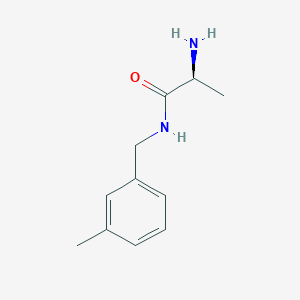
![(1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B3217165.png)
![(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B3217176.png)
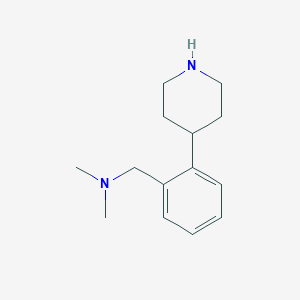
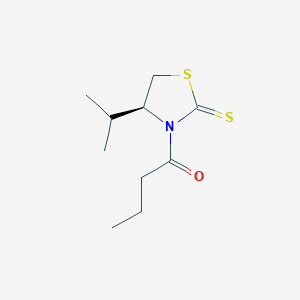
![Bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B3217190.png)
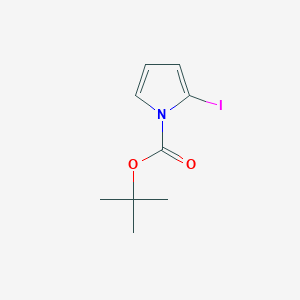
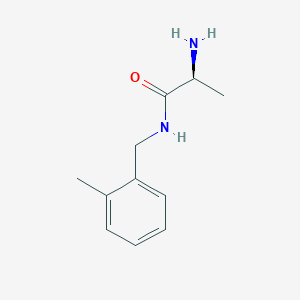
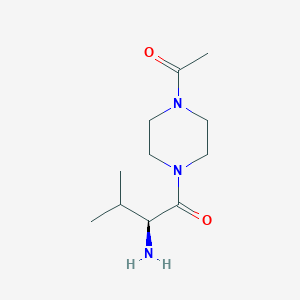
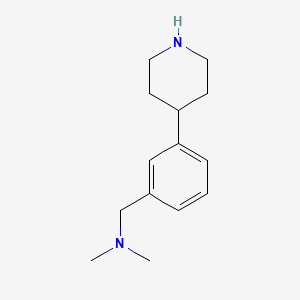
![alpha-D-Galactopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-](/img/structure/B3217250.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid](/img/structure/B3217260.png)
